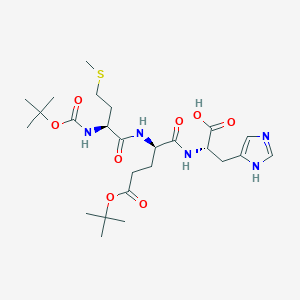
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with fluorine, methyl, nitro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzodioxole compound, followed by fluorination and carboxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various organic transformations.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Shares the difluoro substitution but differs in other functional groups.
2,2-Difluoro-4-methyl-1,3-benzodioxole: Lacks the nitro and carboxylic acid groups.
Uniqueness: 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups allows for versatile reactivity, making it valuable in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a compound of considerable interest in multiple fields.
Properties
Molecular Formula |
C9H5F2NO6 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14) |
InChI Key |
PDHHUFFLAIHXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
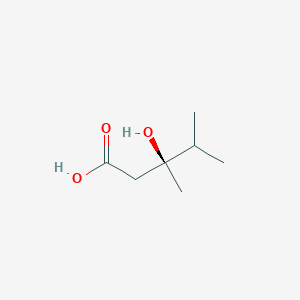
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
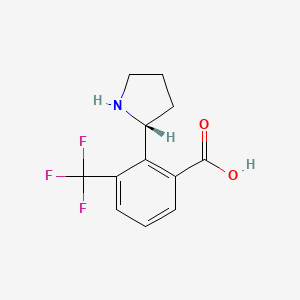
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)
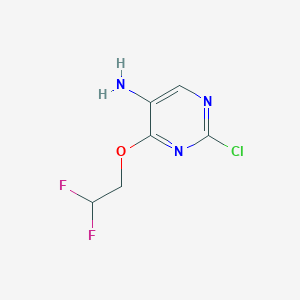
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
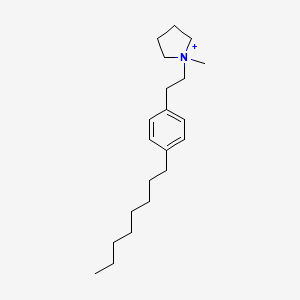
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)


